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Compound of Interest

Compound Name: 3-Bromo-6-hydroxy-7-azaindole

CAS No.: 1190322-14-5

Cat. No.: B3219958

Get Quote

Abstract
This application note details a robust, scalable synthesis protocol for 3-Bromo-6-hydroxy-7-
azaindole, a critical scaffold in the development of kinase inhibitors (e.g., BRAF, JAK, and TRK

inhibitors).[1] While direct functionalization of the 7-azaindole core is possible, this guide

advocates for a protection-activation-deprotection strategy via a 6-methoxy intermediate.[2]

This route circumvents the solubility and purification challenges associated with the highly polar

6-hydroxy tautomer, ensuring high yields (>60% overall) and purity (>98%) suitable for

kilogram-scale production without chromatographic purification.[2][1]

Introduction & Strategic Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal

chemistry, serving as a bioisostere for purines and indoles.[2][1] The introduction of a hydroxyl

group at C6 (typically existing as the 2-pyridone tautomer) and a bromine at C3 creates a

versatile "chemical handle" for further elaboration—specifically, Suzuki-Miyaura couplings at C3

and alkylations at N1 or O6.[1]
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Retrosynthetic Analysis
To achieve scalable synthesis, we avoid direct bromination of the 6-hydroxy species due to its

poor solubility in organic solvents and difficult workup.[1] Instead, we utilize 6-chloro-7-

azaindole as the starting material, leveraging the 6-methoxy group as a "masked" hydroxyl

functionality that aids solubility and directs regioselectivity.[2]
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Figure 1: Retrosynthetic strategy prioritizing lipophilic intermediates for ease of purification.[2]

[1]

Detailed Experimental Protocols
Phase 1: Synthesis of 6-Methoxy-7-azaindole
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Objective: Convert commercially available 6-chloro-7-azaindole to the electron-rich 6-methoxy

derivative.[2] Scale: 100 g Input

Materials:

6-Chloro-7-azaindole (1.0 equiv)[2]

Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 equiv)[1]

Methanol (Anhydrous, 10 vol)[1]

Ammonium Chloride (sat.[2] aq.)

Procedure:

Setup: Charge a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and internal temperature probe with 6-chloro-7-azaindole (100 g, 0.655 mol).

Solvent Addition: Add Methanol (500 mL) to create a suspension.

Reagent Addition: Add NaOMe solution (25% in MeOH, 450 mL, ~1.96 mol) dropwise over

30 minutes. Note: Mild exotherm may occur.

Reaction: Heat the mixture to reflux (65°C) and stir for 12–16 hours. Monitor by HPLC/TLC

(EtOAc/Hex 1:1) until starting material is <1%.[2][1]

Quench: Cool reaction to room temperature. Pour slowly into ice-cold Saturated NH4Cl (1.5

L) with vigorous stirring. The product should precipitate.[1]

Isolation: Filter the white precipitate. Wash the cake with water (2 x 300 mL) and cold

methanol (1 x 100 mL).

Drying: Dry in a vacuum oven at 45°C for 24 hours.

Yield: ~85-90 g (88-93%) Appearance: White to off-white crystalline solid.[2] Key Data: MS

(ESI) m/z 149.1 [M+H]+.[2][1]

Phase 2: Regioselective Bromination
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Objective: Introduce bromine at the C3 position.[1] The 6-methoxy group activates the ring, but

the pyrrole C3 remains the most nucleophilic site.[1] Scale: 80 g Input

Materials:

6-Methoxy-7-azaindole (1.0 equiv)[2]

N-Bromosuccinimide (NBS) (1.05 equiv)[2][1]

DMF (Dimethylformamide) (8 vol) or Acetonitrile (10 vol)[2][1]

Sodium Bisulfite (aq.)[2][1][3]

Procedure:

Dissolution: In a 2L reactor, dissolve 6-methoxy-7-azaindole (80 g, 0.54 mol) in DMF (640

mL). Cool to 0–5°C.[2][4]

Bromination: Dissolve NBS (101 g, 0.567 mol) in DMF (200 mL) and add dropwise to the

reactor over 1 hour, maintaining temperature <10°C. Critical: Controlling temperature

prevents over-bromination.

Completion: Stir at 0°C for 2 hours. Allow to warm to room temperature (20°C) for 1 hour.

Monitor by HPLC.

Workup: Pour the reaction mixture into Water (2.5 L) containing Sodium Bisulfite (10 g) to

quench excess bromine.

Crystallization: Stir the slurry for 2 hours. The product precipitates as a solid.[1][5]

Filtration: Filter and wash with water (3 x 500 mL) to remove residual DMF and succinimide.

Purification (Optional): If purity is <98%, recrystallize from Ethanol/Water.

Yield: ~110 g (90%) Appearance: Beige to light yellow solid.[2][1] Key Data: 1H NMR (DMSO-

d6) shows loss of C3-H signal (~6.4 ppm) and retention of C2-H (~7.6 ppm).[2][1]
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Phase 3: Demethylation to 3-Bromo-6-hydroxy-7-
azaindole
Objective: Cleave the methyl ether to reveal the 6-hydroxy/6-oxo functionality.[2] Scale: 100 g

Input

Materials:

3-Bromo-6-methoxy-7-azaindole (1.0 equiv)[2]

HBr (48% aq.) or HBr in Acetic Acid (33%) (10 vol)[2][1]

Ethanol (for wash)[2][1]

Procedure:

Reaction: In a glass-lined reactor, charge 3-bromo-6-methoxy-7-azaindole (100 g, 0.44 mol)

and HBr in Acetic Acid (33%) (1000 mL).

Heating: Heat to 90°C for 4–6 hours. Caution: Corrosive fumes.[2] Use a scrubber.[1]

Monitoring: Monitor by HPLC for disappearance of the methoxy starting material.

Precipitation: Cool to room temperature. The product often precipitates directly from the

acidic solution.[1] Dilute with Water (1 L) to maximize precipitation.

Neutralization (Critical for Purity): Adjust pH to ~6–7 using NaOH (6N) or solid NaHCO3.[2]

[1] Note: The 6-hydroxy compound is amphoteric; pH control is vital for isolation.[2]

Isolation: Filter the solid. Wash copiously with water (to remove salts) and then with cold

Ethanol (100 mL).[2][1]

Drying: Dry under high vacuum at 50°C.

Yield: ~85 g (90%) Appearance: Off-white to grey powder.[2] Purity: >98% (HPLC).
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Assay Method Expected Result

HPLC Purity
C18 Column, ACN/H2O (0.1%

TFA)
>98.0% Area

MS (ESI) Positive Mode
m/z 212.9 / 214.9 [M+H]+ (1:1

Br pattern)

1H NMR DMSO-d6, 400 MHz

δ 11.5 (br s, NH), δ 7.8 (s, C2-

H), δ 7.5 (d, C4-H), δ 6.3 (d,

C5-H)

Appearance Visual Off-white to pale grey solid

Process Workflow Diagram
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Figure 2: Step-by-step process flow for the synthesis of 3-Bromo-6-hydroxy-7-azaindole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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